4-Chloro-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amide
Description
Properties
IUPAC Name |
4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-22-10-4-2-9(3-5-10)8-20-15-12(7-19-20)13(16)11(6-18-15)14(17)21/h2-7H,8H2,1H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNHXYHBFHGURA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC=C(C(=C3C=N2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Aminopyrazole Derivatives
A common approach involves cyclocondensation between 4-aminopyrazole-5-carbaldehydes and ketones or aldehydes. For example, reacting 4-amino-5-formylpyrazole with acetylacetone under acidic conditions yields the pyrazolo[3,4-b]pyridine scaffold. Modifications include:
Japp–Klingemann Reaction for Pyrazole Annulation
The Japp–Klingemann reaction enables pyrazole ring formation via diazonium salt intermediates. In a representative procedure:
-
Diazotization of aniline derivatives using NaNO₂/HCl.
-
Coupling with β-keto esters (e.g., ethyl acetoacetate) to form hydrazones.
-
Cyclization under basic conditions (e.g., K₂CO₃/EtOH) to afford pyrazolo[3,4-b]pyridines.
This method avoids unstable intermediates and achieves yields up to 68%.
Functionalization of the Pyridine Ring
Chlorination at the 4-Position
Chlorination is typically achieved using POCl₃ or SOCl₂:
-
Conditions : Reflux in POCl₃ (5–10 equiv) with catalytic DMF.
-
Temperature : 110–120°C for 6–12 hours.
Mechanistic Insight : The reaction proceeds via Vilsmeier–Haack complex formation, facilitating electrophilic aromatic substitution at the electron-deficient 4-position.
Introduction of the 4-Methoxybenzyl Group
N1-Alkylation employs 4-methoxybenzyl chloride under basic conditions:
-
Base : K₂CO₃ or Cs₂CO₃ in DMF or acetonitrile.
-
Temperature : 60–80°C for 8–16 hours.
Synthesis of the 5-Carboxylic Acid Amide
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester intermediate (from Japp–Klingemann reactions) is hydrolyzed:
Amidation via Carboxylic Acid Activation
The carboxylic acid is converted to the amide using coupling reagents:
-
Activation : HATU or EDCI with HOBt in DMF.
-
Amine Source : Ammonia gas or aqueous NH₄OH.
One-Pot and Optimized Protocols
Recent advancements combine multiple steps into single-pot reactions to improve efficiency:
Challenges and Mechanistic Considerations
-
Acetyl Group Migration : Observed during Japp–Klingemann reactions, requiring careful control of reaction pH and temperature to avoid byproducts.
-
Regioselectivity in Chlorination : Electron-withdrawing groups (e.g., nitro) direct chlorination to specific positions, but steric effects may alter outcomes .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while substitution reactions can introduce different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
Inhibition of NAMPT : One of the primary applications of this compound is as an inhibitor of human nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. Inhibition of NAMPT has been linked to antiproliferative effects on cancer cells, making this compound a candidate for cancer therapy .
Anti-inflammatory Properties : The structural characteristics of the compound suggest potential anti-inflammatory effects. Research indicates that similar pyrazolo[3,4-b]pyridine derivatives exhibit anti-inflammatory activity, which could be explored further with this specific compound .
Antimicrobial Properties : Preliminary studies suggest that compounds with similar structural features may possess antimicrobial activity. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis, indicating that 4-Chloro-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amide could be assessed for similar properties .
Cytotoxicity Assessments : Cytotoxicity studies performed on various cell lines indicate that certain derivatives are non-toxic at effective concentrations against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications .
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For example, docking studies have shown that these compounds can effectively inhibit cancer cell proliferation by targeting enzymes involved in tumor growth .
Antitubercular Activity
A study evaluated various substituted pyrazolo derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to our target compound. These findings suggest potential for further exploration in developing antitubercular agents .
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. The electron-withdrawing chloro group helps stabilize the compound’s interactions with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations:
- Amide vs. Ester Groups: The target compound’s terminal amide group contrasts with esters in analogues like Compound 5.
- Substituent Effects: The 4-methoxy-benzyl group in the target compound introduces hydrophobicity (log P ~3.5 predicted), similar to the 3'-diethylaminomethyl group in Compound 6, which enhances antileishmanial activity .
- Chlorine Position : The 4-chloro substituent is conserved in industrial-grade analogues (e.g., 4-Chloro-1,3-dimethyl derivative), suggesting its role in stabilizing the heterocyclic core .
Pharmacological and Physicochemical Comparisons
Table 2: Physicochemical and Pharmacokinetic Properties
Key Findings:
- Antileishmanial Activity: Compound 6’s 3'-diethylaminomethyl substitution reduces steric hindrance, enabling better target binding compared to the bulkier 4-methoxy-benzyl group in the target compound .
- Enzyme Inhibition: NAMPT inhibitors with similar amide motifs show nanomolar potency, suggesting the target compound’s amide group could be repurposed for enzymatic targets .
Structural-Activity Relationship (SAR) Insights
Biological Activity
4-Chloro-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amide is a synthetic compound belonging to the pyrazolopyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
- IUPAC Name : 4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide
- Molecular Formula : C15H13ClN4O2
- Molecular Weight : 301.73 g/mol
- CAS Number : 958230-27-8
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The chloro group enhances the compound's ability to stabilize interactions with enzymes and receptors, potentially modulating their activity. This mechanism is crucial for its proposed effects in various biological systems.
Antimicrobial Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The exact mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (IC50) | Reference |
|---|---|---|
| Antimicrobial | Varies by strain | |
| Anticancer | ~20 μM | |
| Anti-inflammatory | Significant inhibition |
Case Studies and Research Findings
- Antimicrobial Studies :
- Cancer Cell Line Studies :
- Anti-inflammatory Effects :
Q & A
Q. What are the key synthetic routes for 4-chloro-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amide?
Methodological Answer: The compound is synthesized through multistep reactions involving:
Schotten-Baumann Reaction : Reacting acid chloride intermediates with alcohols to form esters (e.g., intermediates 4a-c) .
Cyclization with Hydrazines : Hydrazines react with pyrazole carboxylic acid derivatives to form pyrazolopyridazinones (e.g., compounds 8-10) .
Amide Formation : Acid chloride intermediates react with amines or ureas to yield amides (e.g., 5a-f) and carboureas .
Q. Key Reaction Table
| Step | Method | Key Reagents/Intermediates | Products | Reference |
|---|---|---|---|---|
| 1 | Acid Chloride Prep | SOCl₂, DMF | Pyrazole acid chloride | |
| 2 | Schotten-Baumann | Alcohols (e.g., methanol, ethanol) | Esters (4a-c) | |
| 3 | Cyclization | Hydrazines (e.g., NH₂NH₂) | Pyrazolopyridazinones (8-10) |
Q. How is the structural characterization of this compound performed experimentally?
Methodological Answer: Structural elucidation relies on:
Q. Example Spectral Findings
Q. What computational methods predict the electronic and thermodynamic properties of this compound?
Methodological Answer:
- DFT Calculations : B3LYP/6-311++G(d,p) optimizes geometry and calculates thermodynamic stability (e.g., Gibbs free energy) .
- CAM-B3LYP/CLR-PCM : Models solvent effects (e.g., methanol, cyclohexane) on electronic absorption spectra .
- NBO Analysis : Identifies hyperconjugative interactions (e.g., charge transfer in the pyrazole ring) .
Q. How can reaction conditions be optimized to improve yields of pyrazolopyridazinone derivatives?
Methodological Answer:
Q. Optimization Table
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Temperature | 90°C | +15% | |
| Solvent | DMF | +20% |
Q. How do substituents on the pyrazole ring influence biological activity?
Methodological Answer:
Q. Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Chloro | ↑ Enzyme inhibition (IC₅₀ = 0.2 µM) | |
| 4-Methoxy-Benzyl | ↑ LogP (2.1 → 3.4) |
Q. How are contradictions in biological activity data resolved for structurally similar analogs?
Methodological Answer:
Q. Case Study
Q. What advanced pharmacological studies are relevant for this compound?
Methodological Answer:
Q. Pharmacological Data
| Study Type | Model/Assay | Key Finding | Reference |
|---|---|---|---|
| NAMPT Inhibition | HCT-116 Cells | IC₅₀ = 0.2 µM | |
| Acute Toxicity | BALB/c Mice | LD₅₀ > 500 mg/kg |
Q. How are regioselectivity challenges addressed during pyrazole ring functionalization?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
